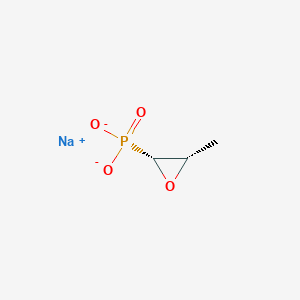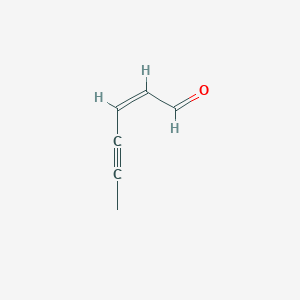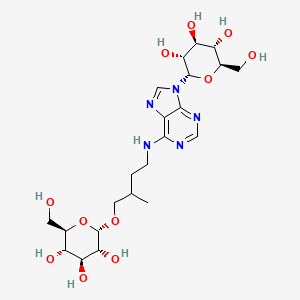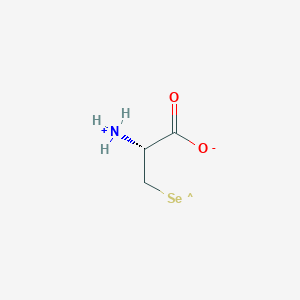
L-selenocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-selenocysteine zwitterion is zwitterionic form of L-selenocysteine having a anionic carboxy group and a cationic amino group; major species at pH 7.3. It is a tautomer of a L-selenocysteine.
Wissenschaftliche Forschungsanwendungen
Proteogenomics and Mass Spectrometry
L-selenocysteine, a naturally occurring amino acid, is encoded in the genomic sequence of many proteins used in biomedical research. Its identification in tandem mass spectrometry proteomics data was initially challenging. However, a study by Fenyö and Beavis (2016) discovered that with a simple alteration in search parameters, peptides containing selenocysteine could be confidently identified from existing proteomics data, without needing to change experimental protocols (Fenyö & Beavis, 2016).
Enzymatic Function
Mihara et al. (1999) explored the role of selenocysteine lyase, an enzyme catalyzing the decomposition of L-selenocysteine to L-alanine and elemental selenium. Their study on Escherichia coli revealed insights into the enzyme's specificity and catalytic process, providing a deeper understanding of selenocysteine's enzymatic function (Mihara et al., 1999).
NMR Properties and Structural Effects
Struppe, Zhang, and Rozovsky (2015) conducted solid-state NMR measurements of L-selenocystine's chemical shift tensor, offering insights into the (77)Se NMR properties of selenocysteine-containing systems. Their findings are critical for understanding selenocysteine's biological roles and for future studies of selenium-containing compounds and proteins (Struppe, Zhang, & Rozovsky, 2015).
Biological Recycling and Metabolism
Mihara and Esaki (2011) discussed the biological role of selenocysteine lyase in recycling selenium from degraded selenoproteins. Their research sheds light on how the enzyme distinguishes between selenocysteine and cysteine and suggests potential directions for future research on its physiological role in mammals (Mihara & Esaki, 2011).
Role in Disease and Metabolic Syndrome
A study by Seale et al. (2012) on mice highlighted the significance of the selenocysteine lyase-mediated selenium recycling pathway. Disruption of this pathway led to metabolic syndrome-like conditions, connecting selenium and energy metabolism and emphasizing the enzyme's unique physiological role (Seale et al., 2012).
Catalytic Mechanism and Structural Insights
Research on the mechanism, structure, and biological role of selenocysteine lyase, as discussed by Mihara and Tobe (2016), provides comprehensive insights into its catalytic process and structural characteristics. This knowledge is fundamental for understanding the enzyme's unique behavior and potential clinical applications (Mihara & Tobe, 2016).
Eigenschaften
Produktname |
L-selenocysteine |
|---|---|
Molekularformel |
C3H6NO2Se |
Molekulargewicht |
167.06 g/mol |
InChI |
InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 |
InChI-Schlüssel |
FDKWRPBBCBCIGA-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)[O-])[NH3+])[Se] |
Kanonische SMILES |
C(C(C(=O)[O-])[NH3+])[Se] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,3aR,4R,5R,6R,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2R,3R)-2-hydroxy-3-methylpentanoate](/img/structure/B1261655.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1261659.png)
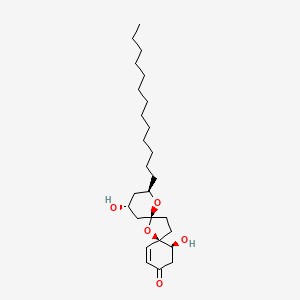
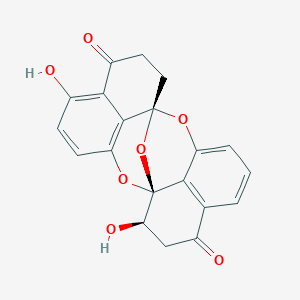

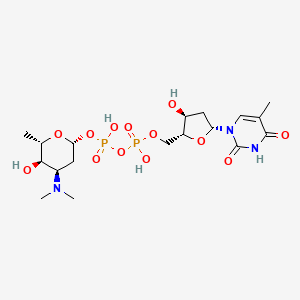
![6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one](/img/structure/B1261666.png)

